molecular formula C7H3Cl2NO B3033933 5,6-Dichloro-1,3-benzoxazole CAS No. 1267335-10-3

5,6-Dichloro-1,3-benzoxazole

Cat. No.: B3033933
CAS No.: 1267335-10-3
M. Wt: 188.01 g/mol
InChI Key: LMICINUYKWISNU-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,3-benzoxazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an oxazole ring, with chlorine atoms substituted at the 5th and 6th positions. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5,6-Dichloro-1,3-benzoxazole has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . This suggests that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Benzoxazole derivatives have been evaluated for their pharmacological activities , suggesting that the effects of this compound may vary with dosage.

Metabolic Pathways

Benzoxazole derivatives have been found to interact with key biological targets , suggesting that this compound may be involved in various metabolic pathways.

Transport and Distribution

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets , suggesting that this compound may interact with transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets , suggesting that this compound may be directed to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with chlorinated aromatic aldehydes. One common method includes the use of 2-aminophenol and 5,6-dichlorosalicylaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is often carried out in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at moderate temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrobenzoxazole derivatives.

Comparison with Similar Compounds

Uniqueness: 5,6-Dichloro-1,3-benzoxazole is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to its mono-chlorinated counterparts .

Properties

IUPAC Name

5,6-dichloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMICINUYKWISNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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